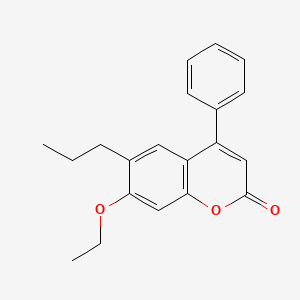![molecular formula C10H11ClN2O2S B5763588 S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate is a synthetic compound used in scientific research. It is commonly referred to as CMET or CMETB. This molecule is a thiocarbamate derivative that has been found to exhibit anticancer properties. In
Mécanisme D'action
The exact mechanism of action of CMET is not fully understood. However, it is believed that CMET induces apoptosis in cancer cells by activating the caspase pathway. Caspases are enzymes that play a crucial role in the process of apoptosis. CMET has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CMET has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. It has also been found to inhibit the activity of COX-2 and LOX, which are involved in the inflammatory response. Additionally, CMET has been shown to possess antioxidant properties, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMET in lab experiments is its potential anticancer properties. CMET has been found to inhibit the growth of various cancer cell lines, making it a promising therapeutic agent for cancer treatment. However, one limitation of using CMET in lab experiments is its toxicity. CMET has been found to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its use in vivo.
Orientations Futures
For the study of CMET include the development of more potent and selective analogs, investigation of synergistic effects with other anticancer agents, and exploration of its potential therapeutic effects in other diseases.
Méthodes De Synthèse
The synthesis of CMET involves the reaction of 3-chloro-4-methylaniline with carbon disulfide and sodium hydroxide. This reaction forms the intermediate sodium N-(3-chloro-4-methylphenyl) dithiocarbamate, which is then reacted with ethyl chloroformate to form the final product, S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
CMET has been extensively studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer. CMET has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CMET has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for other diseases such as rheumatoid arthritis and Alzheimer's disease.
Propriétés
IUPAC Name |
S-[2-(3-chloro-4-methylanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-6-2-3-7(4-8(6)11)13-9(14)5-16-10(12)15/h2-4H,5H2,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTNYKCJOPVWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-2-(3-chloro-4-methylphenylamino)-2-oxoethyl carbamothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)

![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)

![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)

